molecular formula C36H40FN9O3 B1431308 Rilzabrutinib CAS No. 1575596-29-0

Rilzabrutinib

Número de catálogo: B1431308
Número CAS: 1575596-29-0
Peso molecular: 665.8 g/mol
Clave InChI: LCFFREMLXLZNHE-GBOLQPHISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PRN-1008 is a novel, reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenic purpura. Bruton’s tyrosine kinase is a crucial signaling molecule in the B cell receptor pathway, and its inhibition can modulate immune responses effectively .

Métodos De Preparación

The synthesis of PRN-1008 involves forming a reversible covalent bond with a cysteine residue (Cys481) in Bruton’s tyrosine kinase. The synthetic route includes several key steps:

Industrial production methods for PRN-1008 involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

PRN-1008 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield.

Aplicaciones Científicas De Investigación

Immune Thrombocytopenia

Rilzabrutinib has been particularly noted for its application in immune thrombocytopenia (ITP), a condition characterized by low platelet counts. Recent pivotal phase 3 studies have demonstrated significant efficacy:

  • Efficacy : In the LUNA 3 trial, 65% of patients treated with this compound achieved a platelet response compared to 33% in the placebo group. Additionally, 23% of patients showed a durable response over time, with no responses observed in the placebo arm (p<0.0001) .
  • Safety : The drug was well tolerated, with common adverse events including diarrhea and headache, primarily low grade .

The potential for this compound to become a first-in-class treatment for ITP is underscored by its fast track designation from the US Food and Drug Administration and ongoing regulatory reviews in both the US and EU .

Asthma

This compound is also being studied for its effects on asthma management. A phase 2 trial indicated:

  • Symptom Improvement : Treatment led to a numerical reduction in loss of asthma control events and improvements in overall symptoms .
  • Safety Profile : The drug was reported to be well tolerated with no new safety signals observed during the trial .

These findings support further development into phase 3 trials, aiming to establish this compound as an advanced oral treatment option for moderate-to-severe asthma.

Chronic Spontaneous Urticaria

In chronic spontaneous urticaria, this compound is currently undergoing phase 3 trials. Initial phase 2 results have shown promise in reducing symptoms associated with this condition, although detailed efficacy data are forthcoming .

Other Applications

This compound is being investigated for several other autoimmune conditions:

  • Warm Autoimmune Hemolytic Anemia : Ongoing phase 2 studies are assessing its effectiveness in this area.
  • IgG4-Related Disease : Phase 2b results are expected soon.
  • Prurigo Nodularis : Phase 3 trials are anticipated to start soon for this condition as well .

Summary of Clinical Findings

ConditionPhaseEfficacy ResultsSafety Profile
Immune ThrombocytopeniaPhase 365% platelet response; durable response in 23%Well tolerated; common AEs mild
AsthmaPhase 2Numerical reduction in asthma control eventsWell tolerated; no new safety signals
Chronic Spontaneous UrticariaPhase 3Results pendingResults pending
Warm Autoimmune Hemolytic AnemiaPhase 2Results pendingResults pending
IgG4-Related DiseasePhase 2bResults pendingResults pending
Prurigo NodularisPhase 3Results pendingResults pending

Mecanismo De Acción

PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in Bruton’s tyrosine kinase. This interaction inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B cell activation and maturation. This inhibition modulates the immune response, making PRN-1008 effective in treating autoimmune diseases .

Actividad Biológica

Rilzabrutinib (PRN1008) is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of immune-mediated diseases. This compound has garnered attention due to its selective inhibition of BTK, which plays a crucial role in B-cell signaling and innate immune response. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile based on diverse sources.

This compound functions as a reversible covalent inhibitor targeting BTK, which is expressed in B cells and various innate immune cells. The inhibition of BTK leads to several downstream effects:

  • Inhibition of B-cell Activation : this compound reduces the activation and inflammatory activities of B cells, macrophages, basophils, mast cells, and neutrophils without inducing cell death .
  • Reduction in Autoantibody Production : By inhibiting BTK, this compound decreases autoantibody production and modulates FcγR-mediated signaling pathways, which are critical in autoimmune responses .
  • Impact on Inflammatory Pathways : The drug also targets innate inflammatory mechanisms, including the NLRP3 inflammasome, thereby reducing inflammation associated with various immune-mediated diseases .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various models:

  • Collagen-Induced Arthritis : In rat models, this compound showed dose-dependent improvement in clinical scores and joint pathology .
  • Immune Thrombocytopenia (ITP) : this compound has been shown to improve platelet counts significantly in preclinical models of ITP .

Immune Thrombocytopenia (ITP)

A randomized double-blind study evaluated this compound's efficacy in adults and adolescents with persistent or chronic ITP. Key findings include:

  • Platelet Response : The study reported a 40% platelet response rate among participants treated with this compound .
  • Safety Profile : Adverse events were comparable between this compound and placebo groups, with gastrointestinal issues being the most common .

Pemphigus Vulgaris

In a study involving canines with naturally occurring pemphigus vulgaris, treatment with this compound resulted in rapid clinical improvement within two weeks, showcasing its anti-inflammatory properties .

Clinical Trials Overview

Study TitleObjectivePatient PopulationResults
Phase 1/2 Study on ITPEvaluate efficacy and safetyAdults and adolescents with chronic ITP40% platelet response; acceptable safety profile
Pemphigus Vulgaris StudyAssess clinical improvementCanines with pemphigus vulgarisRapid anti-inflammatory effects within 2 weeks
Asthma StudyEvaluate control of asthma symptomsPatients with moderate-to-severe asthmaSignificant reduction in loss of asthma control events at week 12

Long-term Treatment Outcomes

A long-term extension study provided insights into the durability of this compound's effects. Patients who continued treatment for an extended period maintained improvements in platelet counts and overall health status. Notably, adverse events led to discontinuation in only a small number of cases, indicating a favorable long-term safety profile .

Propiedades

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575596-29-0, 1575591-66-0
Record name Rilzabrutinib, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilzabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILZABRUTINIB, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilzabrutinib
Reactant of Route 2
Reactant of Route 2
Rilzabrutinib
Reactant of Route 3
Reactant of Route 3
Rilzabrutinib
Reactant of Route 4
Reactant of Route 4
Rilzabrutinib
Reactant of Route 5
Rilzabrutinib
Reactant of Route 6
Rilzabrutinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.